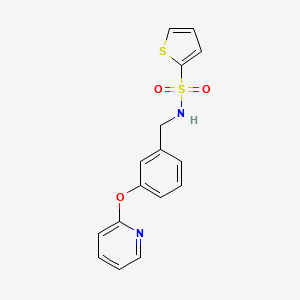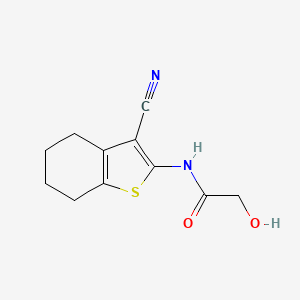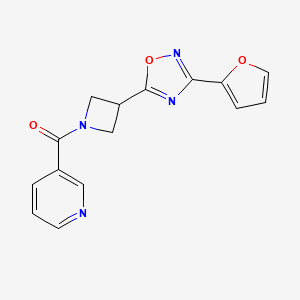![molecular formula C25H18N2O4S B2707471 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide CAS No. 922013-49-8](/img/structure/B2707471.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups. These include a benzodioxole group, a benzoyl group, a phenyl group, and a thiazole group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxole group could be introduced via a condensation reaction of a catechol with a halogenated hydrocarbon . The benzoyl and phenyl groups could be introduced through Friedel-Crafts acylation and alkylation reactions, respectively .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several aromatic rings and heterocycles. The benzodioxole and phenyl groups are likely to contribute to the compound’s planarity, while the thiazole group could introduce some degree of non-planarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For instance, the benzoyl group could undergo nucleophilic acyl substitution reactions, while the thiazole group could participate in reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water . Its melting and boiling points would be expected to be relatively high due to the presence of multiple intermolecular forces .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis Techniques and Molecular Docking
Novel compounds, including derivatives of thiazolidinone and benzothiazole, have been synthesized using microwave-assisted techniques, demonstrating promising anti-inflammatory activity through both in vitro and in vivo models. Molecular docking studies were conducted to determine the binding affinity towards human serum albumin, highlighting the potential for further therapeutic exploration (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of synthesized compounds containing thioamide groups have been identified, showing significant activity against various strains. This indicates the potential for developing new therapeutic agents targeting infectious diseases (Li Fa-qian et al., 2005).
Antitumor Activity
Derivatives bearing heterocyclic rings have been evaluated for their antitumor activities against a broad range of human tumor cell lines. Some compounds demonstrated considerable anticancer activity, suggesting a promising avenue for cancer treatment research (L. Yurttaş, Tay, & Ş. Demirayak, 2015).
Antioxidant Activity
The antioxidant activity of newly synthesized coumarin derivatives has been studied, with some compounds showing comparable activity to known antioxidants like ascorbic acid. This research contributes to the search for novel antioxidant agents, which are crucial for combating oxidative stress-related diseases (A. Kadhum et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c28-21(14-16-11-12-19-20(13-16)31-15-30-19)26-25-27-22(17-7-3-1-4-8-17)24(32-25)23(29)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUOJKLAFBAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2707390.png)


![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)







![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2707409.png)

